molecular formula C24H18N2O4 B11472657 N-(1,3-benzodioxol-5-yl)-2-(1-methyl-2-phenyl-1H-indol-3-yl)-2-oxoacetamide

N-(1,3-benzodioxol-5-yl)-2-(1-methyl-2-phenyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B11472657
M. Wt: 398.4 g/mol
InChI Key: MMQFZRUOPIQXNI-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-2-(1-methyl-2-phenyl-1H-indol-3-yl)-2-oxoacetamide is a complex organic compound that features a benzodioxole ring, an indole moiety, and an oxoacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-2-(1-methyl-2-phenyl-1H-indol-3-yl)-2-oxoacetamide typically involves multi-step organic synthesis. One common route includes:

    Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Benzodioxole Ring Formation: The benzodioxole ring can be synthesized from catechol and formaldehyde through a condensation reaction.

    Coupling Reaction: The indole and benzodioxole intermediates are then coupled using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Formation of the Oxoacetamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can occur at the oxoacetamide group, potentially converting it to an amine using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the benzodioxole ring, particularly at the positions ortho to the oxygen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Products may include indole-2-carboxylic acid derivatives.

    Reduction: Products may include N-(1,3-benzodioxol-5-yl)-2-(1-methyl-2-phenyl-1H-indol-3-yl)acetamide.

    Substitution: Products may include halogenated or nitrated benzodioxole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(1,3-benzodioxol-5-yl)-2-(1-methyl-2-phenyl-1H-indol-3-yl)-2-oxoacetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its structural features make it a candidate for probing enzyme active sites and receptor binding domains.

Medicine

In medicinal chemistry, this compound is of interest due to its potential pharmacological activities. It may serve as a lead compound for the development of new drugs targeting specific biological pathways, such as those involved in cancer, inflammation, or neurological disorders.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-(1-methyl-2-phenyl-1H-indol-3-yl)-2-oxoacetamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole and indole moieties may facilitate binding to hydrophobic pockets, while the oxoacetamide group could participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target protein, leading to downstream biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)-2-oxoacetamide: Lacks the methyl and phenyl groups on the indole moiety.

    N-(1,3-benzodioxol-5-yl)-2-(2-phenyl-1H-indol-3-yl)-2-oxoacetamide: Lacks the methyl group on the indole moiety.

    N-(1,3-benzodioxol-5-yl)-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide: Lacks the phenyl group on the indole moiety.

Uniqueness

The presence of both the methyl and phenyl groups on the indole moiety in N-(1,3-benzodioxol-5-yl)-2-(1-methyl-2-phenyl-1H-indol-3-yl)-2-oxoacetamide distinguishes it from similar compounds. These groups may enhance its binding affinity and specificity for certain biological targets, potentially leading to unique pharmacological properties.

Properties

Molecular Formula

C24H18N2O4

Molecular Weight

398.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(1-methyl-2-phenylindol-3-yl)-2-oxoacetamide

InChI

InChI=1S/C24H18N2O4/c1-26-18-10-6-5-9-17(18)21(22(26)15-7-3-2-4-8-15)23(27)24(28)25-16-11-12-19-20(13-16)30-14-29-19/h2-13H,14H2,1H3,(H,25,28)

InChI Key

MMQFZRUOPIQXNI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C(=O)C(=O)NC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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